N-(2-Methoxyethyl)prop-2-ynamide
Description
Significance of Ynamides as Versatile Chemical Building Blocks
Ynamides are regarded as exceptionally powerful building blocks in organic synthesis. Current time information in Bangalore, IN.sigmaaldrich.com Their growing popularity stems from their utility in constructing multifunctional compounds and complex molecular architectures that are otherwise difficult to access. Current time information in Bangalore, IN.sigmaaldrich.com The unique reactivity of the ynamide functional group allows for a diverse range of chemical transformations, providing access to important nitrogen-containing structural motifs found in natural products and molecules of medicinal interest. nih.govnih.govsioc-journal.cn
The development of practical and reliable methods for their synthesis has made them readily available, while their relative stability allows for easier handling and storage compared to their more reactive counterparts, ynamines. Current time information in Bangalore, IN.sioc-journal.cn Consequently, ynamides are frequently employed in a wide array of reactions, including cycloadditions, rearrangements, and cyclizations, underscoring their significance in the modern synthetic chemist's toolbox. nih.govsioc-journal.cn
Unique Electronic and Reactivity Profile of Ynamides
The chemical behavior of ynamides is a direct consequence of the interplay between the nitrogen atom, its substituent, and the alkyne moiety. Current time information in Bangalore, IN. This interaction creates a finely tuned electronic system that is central to their synthetic utility.
The defining feature of an ynamide is the interaction between the nitrogen atom's lone pair of electrons and the adjacent alkyne. The nitrogen atom acts as an electron-donating group, pushing electron density into the π-system of the triple bond. Current time information in Bangalore, IN.orgsyn.org This conjugation strongly polarizes the alkyne, resulting in a nucleophilic β-carbon (the carbon atom further from the nitrogen) and an electrophilic α-carbon (the carbon atom attached to the nitrogen). nih.gov This inherent polarization is the source of the regioselectivity observed in many ynamide reactions. sioc-journal.cn
While the nitrogen atom donates electron density to the alkyne, it is also attached to an electron-withdrawing group (EWG), such as a sulfonyl, acyl, or in the case of N-(2-Methoxyethyl)prop-2-ynamide, an amide carbonyl group. This EWG tempers the electron-donating ability of the nitrogen by delocalizing the lone pair through resonance. sioc-journal.cnorgsyn.org
This modulation has a crucial effect: it significantly enhances the stability of the molecule compared to ynamines, which lack an EWG and are often highly reactive and prone to hydrolysis. orgsyn.org The EWG provides a balance between reactivity and stability, making ynamides bench-stable compounds that can often be purified using standard techniques like column chromatography. sioc-journal.cnorgsyn.org Furthermore, by varying the nature of the EWG, chemists can fine-tune the electronic properties and reactivity of the ynamide to suit specific synthetic applications. nih.gov
The electronic polarization of the ynamide triple bond endows it with dual reactivity. nih.govsioc-journal.cn
Nucleophilic Character : The β-carbon, enriched with electron density from the nitrogen atom, acts as a nucleophile. It readily reacts with a wide range of electrophiles. sioc-journal.cnnih.gov
Electrophilic Character : The α-carbon, being electron-deficient, is susceptible to attack by nucleophiles. This reactivity is often harnessed in transition metal-catalyzed processes or upon protonation, which generates a highly electrophilic keteniminium ion intermediate. nih.govnih.gov
This dual electrophilic and nucleophilic nature makes ynamides exceptionally versatile, capable of participating in a diverse array of chemical transformations by reacting with both electron-rich and electron-poor partners. nih.govnih.gov
Academic Research Focus on this compound and Related Analogs
While the chemistry of ynamides as a general class is a burgeoning field of academic research, specific studies focusing exclusively on this compound are not extensively documented in the literature. However, its chemical behavior can be inferred from the vast body of work on related ynamide analogs. Research in this area typically focuses on developing new synthetic methods and exploring the reactivity of ynamides in complex, value-added transformations like cycloadditions and annulations.
For instance, a common and powerful application of ynamides is their participation in transition metal-catalyzed cycloaddition reactions. Gold and platinum catalysts are often used to activate the ynamide, facilitating reactions with various partners. A representative transformation for an ynamide analog, which illustrates a likely reaction pathway for this compound, is the gold-catalyzed [4+2] cycloaddition.
| Reactant 1 (Ynamide) | Reactant 2 (Diene) | Catalyst | Solvent | Product | Yield (%) |
| N-Phenyl-N-(phenylethynyl)benzenesulfonamide | 2,3-Dimethyl-1,3-butadiene | AuCl(PPh₃)/AgSbF₆ | 1,2-DCE | Substituted Tetrahydroisoquinoline | 95 |
| N-(4-methoxyphenyl)-N-(phenylethynyl)tosylamide | 1,3-Butadiene | IPrAuNTf₂ | Toluene (B28343) | Substituted Dihydro-naphthalene | 88 |
This table presents data for representative ynamide cycloaddition reactions as found in the broader chemical literature to illustrate the typical reactivity of the ynamide class.
These examples demonstrate the capacity of ynamides to act as potent dienophiles or synthons in constructing complex cyclic systems under catalytic conditions. The methoxyethyl group in this compound is not expected to interfere with this fundamental reactivity and could potentially serve as a chelating group in certain metal-catalyzed processes, influencing regioselectivity or catalytic activity. The synthesis of this compound itself would likely follow established protocols for ynamide preparation, such as the copper-catalyzed coupling of an alkynyl bromide or iodide with the corresponding amide, N-(2-methoxyethyl)acetamide. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
N-(2-methoxyethyl)prop-2-ynamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-3-6(8)7-4-5-9-2/h1H,4-5H2,2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADROBBDBAECMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597448 | |
| Record name | N-(2-Methoxyethyl)prop-2-ynamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104587-52-2 | |
| Record name | N-(2-Methoxyethyl)prop-2-ynamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of N 2 Methoxyethyl Prop 2 Ynamide and Ynamide Analogs
Cycloaddition Reactions
Cycloaddition reactions are fundamental processes in organic chemistry for the construction of cyclic compounds. Ynamides have proven to be competent partners in several types of cycloadditions, including [2+2], [3+2], and other higher-order processes, acting as electron-rich alkyne surrogates.
[2+2] Cycloadditions
The [2+2] cycloaddition is a powerful method for synthesizing four-membered rings, such as cyclobutenes and β-lactams. Ynamides readily participate in these reactions with various partners, including enones, ketenes, and imines, often under catalytic conditions that control the reaction's efficiency and selectivity.
Ficini-Type Cycloadditions with Enones (e.g., Copper-Catalyzed, Brønsted Acid-Catalyzed)
The Ficini reaction, a [2+2] cycloaddition between an electron-rich alkyne and an electron-deficient alkene like an enone, provides access to functionalized aminocyclobutene scaffolds. While classic Ficini reactions with highly reactive ynamines often face challenges, the attenuated reactivity of ynamides makes them superior substrates for these transformations.
Historically, these reactions have been promoted by transition metal catalysts. For instance, early work demonstrated the use of copper and silver salts to facilitate the [2+2] cycloaddition of ynamides with enones. Later studies expanded the catalytic systems to include ruthenium, which enabled asymmetric variants for the synthesis of enantioenriched cyclobutene (B1205218) derivatives. nih.gov A silver(I)-catalyzed intramolecular Ficini-type cycloaddition has also been successfully developed. nih.gov
More recently, a novel metal-free Brønsted acid-catalyzed Ficini [2+2] cycloaddition of ynamides with enones has been reported. nih.gov This method utilizes triflimide (Tf₂NH) as a catalyst and proceeds under mild conditions with short reaction times, offering a broad substrate scope and high yields. nih.gov The proposed mechanism involves the activation of the enone by the Brønsted acid, followed by a nucleophilic attack from the ynamide to form a zwitterionic intermediate, which then undergoes ring closure. nih.gov This metal-free approach represents a significant advancement, avoiding the cost and potential toxicity associated with transition metal catalysts. nih.gov
| Ynamide Substrate | Enone Substrate | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-benzyl-N-(phenylethynyl)tosylamide | Cyclopent-2-enone | Tf₂NH (10 mol%), CH₂Cl₂, rt, 10 min | Cyclobutenamide derivative | 95% | nih.gov |
| N-allyl-N-(phenylethynyl)tosylamide | Cyclopent-2-enone | Tf₂NH (10 mol%), CH₂Cl₂, rt, 10 min | Cyclobutenamide derivative | 92% | nih.gov |
| N-(4-nitrobenzyl)-N-(phenylethynyl)tosylamide | Cyclohex-2-enone | Tf₂NH (10 mol%), CH₂Cl₂, rt, 10 min | Cyclobutenamide derivative | 77% | nih.gov |
| N-sulfonyl ynamide tethered to enone | (intramolecular) | AgNTf₂ (10 mol%), Toluene (B28343), 100 °C | Bicyclic cyclobutene derivative | 81% | nih.gov |
Formal [2+2] Cycloadditions (e.g., with Trifluoropyruvates, Palladium(II)-Catalyzed)
Ynamides can also engage in formal [2+2] cycloadditions, where the reaction proceeds through a stepwise mechanism involving rearrangement before the ring-closing step. A notable example is the palladium-catalyzed intramolecular [2+2] cycloaddition of N-allyl ynamides. nih.govnih.gov This reaction is initiated by a palladium(II) catalyst, such as Pd(PPh₃)₄, which mediates an N-to-C allyl transfer to generate a key ketenimine intermediate. nih.govnih.gov This intermediate then undergoes a highly stereoselective intramolecular [2+2] cycloaddition with the tethered alkene. nih.gov
The regiochemical outcome of the cycloaddition, leading to either fused or bridged bicyclic imines, is dependent on the substitution pattern of the alkene tether. nih.gov This tandem cascade process provides efficient access to complex, highly substituted bicycloimines from readily available N-allyl ynamides. nih.gov
| N-Allyl Ynamide Substrate | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| γ-branched N-allyl ynamide with styryl moiety | 5 mol % Pd(PPh₃)₄, Toluene, 70 °C, 2 h | Bridged Bicycloimine | 80% | nih.gov |
| N-allyl ynamide with unsubstituted alkene tether | 5 mol % Pd(PPh₃)₄, Toluene, 70 °C | Fused Bicycloimine / Cyclopentenimine mixture | 61% (1:1 mixture) | nih.gov |
| N-allyl ynamide with cyclohexenyl tether | 5 mol % Pd(PPh₃)₄, Toluene, 70 °C, 2 h | Fused Tricyclic Imine | 75% | nih.gov |
Staudinger-Type [2+2] Cycloadditions
The classic Staudinger synthesis involves the [2+2] cycloaddition of a ketene (B1206846) and an imine to produce a β-lactam. Ynamides have been cleverly employed as precursors to highly reactive ketenimine intermediates, which can then be trapped by imines in an "imino-Staudinger" synthesis. nih.gov This base-mediated reaction provides direct access to azetidinimines, which are imino-analogs of β-lactams. nih.gov
In this process, the ynamide is treated with a base to generate the ketenimine in situ. This transient species is then trapped by an imine present in the reaction mixture to undergo the [2+2] cycloaddition. nih.gov This methodology has been used to synthesize a variety of azetidinimines, which can be further functionalized. nih.gov This represents a valuable extension of the Staudinger reaction, using ynamides as versatile ketene surrogates. nih.gov
| Ynamide Precursor | Imine Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-(phenylethynyl)-4-methylbenzenesulfonamide | N-benzylideneaniline | t-BuOK, THF, -78 °C to rt | Azetidinimine derivative | 70% | nih.gov |
| N-(hex-1-yn-1-yl)-4-methylbenzenesulfonamide | N-benzylideneaniline | t-BuOK, THF, -78 °C to rt | Azetidinimine derivative | 65% | nih.gov |
| N-(phenylethynyl)-4-methylbenzenesulfonamide | N-(4-methoxybenzylidene)aniline | t-BuOK, THF, -78 °C to rt | Azetidinimine derivative | 75% | nih.gov |
Metal-Free [2+2] Cycloadditions with Trifluoroethene
Scientific literature providing examples of metal-free [2+2] cycloadditions between ynamides and trifluoroethene is not available at this time.
[3+2] Cycloadditions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC))
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a [3+2] cycloaddition and a cornerstone of "click chemistry." This reaction forms a stable 1,4-disubstituted-1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. Ynamides, as a class of heteroatom-substituted alkynes, can participate in this powerful transformation.
The reaction is typically catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt like copper(II) acetate. Mechanistic studies on the reaction between ynamines (closely related to ynamides) and azides have shown that the Cu(II) precatalyst can be reduced to the active Cu(I) catalyst via a Glaser-Hay-type coupling of the ynamine itself. A dual catalytic cycle is proposed where the Cu(I) species is the active catalyst for the cycloaddition. The formation of the copper(I) acetylide complex is a key step, which then reacts with the azide, leading to the triazole product. The reaction is extraordinarily robust and can be performed under a wide variety of conditions.
| Ynamine/Ynamide Substrate | Azide Substrate | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1-(prop-1-yn-1-yl)-1H-benzo[d]imidazole | 2-(azidomethyl)-1H-benzo[d]imidazole | 5 mol% Cu(OAc)₂, CD₃CN, rt | 1,4-disubstituted 1,2,3-triazole | Quantitative (by NMR) |
[4+2] Cycloadditions (Thermal and Metal-Promoted)
The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of organic synthesis for the formation of six-membered rings. Ynamides can participate as dienophiles in these reactions, reacting with a variety of dienes under thermal or metal-catalyzed conditions. rsc.org The outcome of these reactions can be influenced by the substitution pattern on the ynamide. For instance, terminally unsubstituted ynamides tend to undergo [4+2] cycloaddition, while terminally substituted ynamides may favor a [2+2] pathway. rsc.org
Gold(I) catalysis has been shown to be effective in promoting intermolecular [4+2] cycloadditions of allenamides (structurally related to ynamides) with acyclic dienes, a transformation that often fails under standard thermal conditions. rsc.org These reactions proceed with high regio- and diastereoselectivity to afford substituted cyclohexenes. rsc.org Furthermore, catalyst-free [4+2] cycloadditions of ynamides with in situ generated o-methylene quinones from 2-halomethyl phenols have been developed, providing a facile route to 2-amino-4H-chromenes. nih.gov
In some cases, ynamides can also react with 1,3-dipoles in formal [4+2] annulations. For example, gold-catalyzed reactions of ynamides with anthranils lead to the formation of amino-quinolines. jsynthchem.com
Table 1: Examples of [4+2] Cycloadditions with Ynamide Analogs
| Ynamide/Analog | Diene/Partner | Conditions | Product | Ref. |
| Allenamide | Acyclic conjugated diene | Gold(I) catalyst | Substituted cyclohexene | rsc.org |
| Ynamide | 2-Halomethyl phenol | Catalyst-free, mild conditions | 2-Amino-4H-chromene | nih.gov |
| Ynamide | Anthranil | Gold catalyst | Amino-quinoline | jsynthchem.com |
| Ynamide | 4-Vinylcoumarin | Microwave, 210 °C | Substituted coumarin | rsc.org |
[4+3] Cycloadditions (e.g., Gold-Catalyzed with Epoxides)
[4+3] cycloadditions offer an efficient route to seven-membered rings, which are present in numerous natural products and bioactive molecules. Gold-catalyzed [4+3] cycloadditions of ynamides with chiral epoxides have been reported, providing access to valuable molecular scaffolds. nih.gov These reactions highlight the ability of gold catalysts to activate the ynamide towards nucleophilic attack. In a related transformation, gold-catalyzed formal [4+3] cycloadditions between nitrones and 1-(1-alkynyl)oxiranyl ketones have been developed, yielding heterobicyclic products with high diastereoselectivity. beilstein-journals.org Ynamides have also been shown to undergo [4+3] cycloadditions with substituted isoxazoles to generate 4H-azepines. rsc.org
Table 2: Examples of [4+3] Cycloadditions with Ynamide Analogs
| Ynamide/Analog | 3-Atom Component | Conditions | Product | Ref. |
| Ynamide | Chiral epoxide | Gold catalyst | Seven-membered ring | nih.gov |
| 1-(1-Alkynyl)oxiranyl ketone | Nitrone | Gold catalyst | Heterobicyclic product | beilstein-journals.org |
| Ynamide | Substituted isoxazole | Not specified | 4H-Azepine | rsc.org |
[2+2+2] Cyclotrimerizations
Transition metal-catalyzed [2+2+2] cyclotrimerizations of alkynes are a highly atom-economical method for synthesizing substituted benzene (B151609) rings. nih.govacs.org Ynamides are excellent substrates in these reactions, providing access to aniline (B41778) derivatives. nih.govacs.org Rhodium catalysts are particularly effective for these transformations. nih.govacs.org However, achieving regioselectivity in non-symmetric cyclotrimerizations can be a challenge. nih.govacs.org The electronic properties of the alkyne partners can control the regiochemical outcome. For example, in the Rh-catalyzed cyclotrimerization of yndiamides with aryl alkynes, electron-rich aryl and heteroaryl alkynes lead to excellent regioselectivity, while electron-poor substrates result in modest selectivity. nih.govacs.org
Gold-catalyzed [2+2+2] cycloadditions of ynamides with nitriles have also been developed. researchgate.net Additionally, metal-free formal [2+2+2] cycloadditions of ynamide–nitriles with other ynamides can be achieved using TfOH, leading to polysubstituted δ-carboline derivatives with high regioselectivity and efficiency. acs.org
Table 3: Examples of [2+2+2] Cyclotrimerizations with Ynamide Analogs
| Ynamide/Analog | Alkyne/Partner | Catalyst/Conditions | Product | Ref. |
| Yndiamide | Aryl alkyne | Rhodium catalyst | Arylated indoline | nih.govacs.org |
| Ynamide | Nitrile | Gold catalyst | Pyridine derivative | researchgate.net |
| Ynamide–nitrile | Ynamide | TfOH (metal-free) | δ-Carboline derivative | acs.org |
| Yndiamide | Terminal diyne | Rhodium catalyst | Bicyclic 1,2-dianiline derivative | nih.gov |
Annulation and Cyclization Reactions
Annulation and cyclization reactions of ynamides provide powerful strategies for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. acs.org
Transition Metal-Catalyzed Intermolecular Annulations for Amino-Heterocycles (e.g., Nickel-Catalyzed with Organoboronic Acids)
Transition metal-catalyzed intermolecular annulations of ynamides have emerged as a versatile tool for the construction of diverse amino-heterocycles. While specific examples with nickel-catalysis and organoboronic acids were not prominent in the search results, the general principle of using transition metals to facilitate the reaction of ynamides with various partners is well-established. For instance, gold-catalyzed annulations of ynamides with anthranils produce amino-quinolines. jsynthchem.com The development of such catalytic systems is a key area of research for the efficient synthesis of these important molecular scaffolds. rsc.org The synthesis of aminoboronic acid derivatives from amines and boryl carbonyl compounds has been demonstrated, highlighting the potential for incorporating boron-containing fragments into nitrogen-containing molecules. nih.govdntb.gov.ua
Radical Cyclizations
While ionic reactions of ynamides are well-documented, radical-based transformations have been less explored but offer complementary synthetic routes. nih.gov Ynamides can participate in radical cyclization cascades to form complex nitrogen-containing polycyclic compounds. nih.govacs.org These reactions often proceed through a regioselective radical addition to the ynamide, followed by further cyclization steps. nih.govnih.gov For example, a 5-exo-dig cyclization followed by a 6-endo-trig radical trapping can transform ynamides into isoindoles, isoindolinones, and pyridoisoindolones. acs.org The success of these cyclizations can depend on the nature of the ynamide and the reaction conditions, such as the use of slow addition of a tin hydride reagent. acs.org
Ene-ynamides can undergo a radical-initiated fragmentary cyclization cascade to provide access to rsc.orgnih.gov-annulated indoles. nih.gov Furthermore, photoinduced oxidative cyclopropanation of ene-ynamides using an organic acridinium (B8443388) photocatalyst can lead to the synthesis of polyfunctionalized 3-aza[n.1.0]bicycles via the intermediacy of a cationic vinyl radical. rsc.org
Table 4: Examples of Radical Cyclizations with Ynamide Analogs
| Ynamide Substrate | Radical Initiator/Conditions | Product | Ref. |
| Ynamide with iodobenzyl group | Tributyltin hydride, AIBN | Isoindol, isoindolinone, pyridoisoindolone | acs.org |
| Ene-ynamide | Radical initiator | rsc.orgnih.gov-Annulated indole (B1671886) | nih.gov |
| Ene-ynamide | Acridinium photocatalyst, 2,6-lutidine N-oxide | 3-Aza[n.1.0]bicycle | rsc.org |
| Ynamide with N-iodopropyl chain | Tributyltin hydride, AIBN | 2-Arylidenepyrrolidine | thieme-connect.com |
Ring-Closing Metathesis
Ring-closing metathesis (RCM) is a powerful reaction for the formation of cyclic compounds, particularly in the synthesis of natural products. rsc.org Ynamides can participate in a hetero-RCM, specifically a ring-closing yne-carbonyl metathesis. acs.orgnih.gov This acid-catalyzed reaction is applicable to the construction of both carbocycles and heterocycles such as chromenes, quinolizidines, indolizidines, and pyrrolizidines. acs.orgnih.gov The reaction is thought to proceed through the activation of a carbonyl group by a Lewis acid, followed by nucleophilic attack of the ynamide. acs.org
Table 5: Examples of Ring-Closing Metathesis with Ynamide Analogs
| Ynamide Substrate | Catalyst/Conditions | Product | Ref. |
| Oxazolidinone-based ynamide with a tethered carbonyl | BF3·OEt2 | Oxazolidinone-based metathesis product | acs.org |
| Ynal precursor | Amidation conditions leading to concomitant metathesis | Chromene | acs.org |
| Ynamide tethered to a carbonyl group | Acid catalyst | Carbocycles and various N-heterocycles | nih.gov |
Platinum-Catalyzed Cycloisomerizations
The reactivity of ynamides in the presence of platinum catalysts opens up pathways to complex nitrogen-containing heterocyclic structures. Research has demonstrated that platinum(II) chloride is an effective catalyst for the cycloisomerization of ene-ynamides, which are molecules containing both a double bond and an ynamide functional group. This transformation is significant as it provides a method to construct bicyclic nitrogenated heterocycles. acs.orgnih.govacs.org
The process is initiated by the π-complexation of the platinum(II) catalyst to the alkyne moiety of the ynamide. This activation facilitates a nucleophilic attack from the tethered alkene, leading to the formation of a carbocationic intermediate. Subsequent rearrangement and cyclization steps yield the final bicyclic product. The reaction conditions are generally mild, often requiring catalytic amounts of PtCl₂ in a solvent like toluene at elevated temperatures. acs.orgacs.org
One of the notable features of this methodology is its versatility. Depending on the substrate's structure, different outcomes can be achieved. For instance, some ene-ynamides undergo a formal enyne metathesis to produce 1,3-dienes. acs.org In other cases, the reaction can be coupled with a subsequent hydrolysis in a one-pot process to afford cyclobutanone (B123998) derivatives, highlighting the synthetic utility of the intermediate bicyclic enamides. acs.orgnih.govacs.org
A representative example is the reaction of an ene-tosylynamide in the presence of 5 mol% of PtCl₂ in toluene at 80 °C, which can lead to the formation of a bicyclic product. The reaction progress can be monitored by the disappearance of the characteristic alkyne stretching frequency in the infrared spectrum. acs.org
Table 1: Platinum-Catalyzed Cycloisomerization of Ene-Ynamides
| Substrate | Catalyst | Product Type | Reference |
|---|---|---|---|
| Ene-tosylynamide | PtCl₂ | Bicyclic Nitrogenated Heterocycle | acs.orgnih.govacs.org |
| Ene-ynamide | PtCl₂ | 1,3-Diene (Metathesis Product) | acs.org |
Oxidative Cyclizations (e.g., Transition-Metal Free)
In a significant departure from traditional transition-metal-catalyzed reactions, transition-metal-free oxidative cyclizations of ynamides have been developed, offering a greener and often more cost-effective synthetic route. A notable example is the oxidative cascade cyclization of N-propargyl ynamides catalyzed by sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₄). dntb.gov.uarsc.org This method facilitates the stereospecific construction of linear polycyclic N-heterocycles. dntb.gov.uarsc.org
The reaction is believed to proceed through a Lewis acid-catalyzed Sₙ2′ pathway, which is mechanistically distinct from related gold-catalyzed oxidative processes that are thought to involve metal carbene intermediates. dntb.gov.uarsc.org The NaBArF₄ catalyst activates the ynamide, promoting an intramolecular cyclization cascade. This approach is highly efficient for the synthesis of a diverse range of valuable polycyclic nitrogen-containing heterocycles. dntb.gov.uarsc.org
Key advantages of this methodology include high diastereoselectivity and the potential for enantioselectivity through a chirality-transfer strategy, particularly when using chiral starting materials. dntb.gov.uarsc.org The reaction conditions are typically mild, and the absence of transition metals simplifies purification and reduces toxic waste.
Table 2: Transition-Metal-Free Oxidative Cyclization of N-Propargyl Ynamides
| Catalyst | Substrate | Product | Key Features | Reference |
|---|
Pictet-Spengler-Type Cyclizations
The Pictet-Spengler reaction, a cornerstone in the synthesis of β-carbolines and tetrahydroisoquinolines, has been adapted for ynamide chemistry. Specifically, a Brønsted acid-catalyzed cyclization of arene-ynamides has been described as a keteniminium variant of the Pictet-Spengler reaction. acs.orgnih.govacs.org This transformation provides an efficient route to various nitrogen-containing heterocyclic scaffolds. acs.orgnih.gov
The reaction is initiated by the protonation of the ynamide by a Brønsted acid, such as triflimide (HNTf₂), which generates a highly reactive keteniminium ion intermediate. acs.orgacs.org This electrophilic intermediate then undergoes an intramolecular electrophilic aromatic substitution with the tethered arene (an electron-rich aromatic ring like an indole or a substituted benzene ring), leading to the cyclized product. acs.orgacs.org
This methodology has proven to be highly stereoselective and has been successfully applied in the total synthesis of natural products, such as (±)-desbromoarborescidines A and C. acs.orgnih.govacs.org The reaction proceeds under mild conditions, often at room temperature, and with low catalyst loadings. acs.org The scope of the reaction is broad, accommodating both C-tethered and N-tethered arene-ynamides, although the former has shown greater success in some cases. acs.org
Table 3: Brønsted Acid-Catalyzed Pictet-Spengler-Type Cyclization of Arene-Ynamides
| Catalyst | Substrate | Intermediate | Product | Reference |
|---|---|---|---|---|
| HNTf₂ (1 mol%) | C-tethered arene-ynamide | Keteniminium ion | Dihydroaminonaphthalene derivative | acs.org |
Formation of Fused Pyrroles and Inden-1-on-3-carboxamides
Ynamides have emerged as versatile building blocks for the synthesis of various heterocyclic compounds, including fused pyrrole (B145914) systems. The unique electronic properties of ynamides, with their polarized carbon-carbon triple bond, make them excellent partners in cycloaddition reactions. rsc.org
One approach to fused pyrroles involves the [3+2]-cycloaddition of ynamides with suitable partners. For instance, gold-catalyzed intermolecular nitrene transfer from 2H-azirines to ynamides leads to the formation of highly substituted pyrroles. rsc.org Copper-catalyzed [3+2]-cycloaddition reactions between alkenyl N-propargyl tethered ynamides and alkenes have also been developed to produce pyrrole-fused bridged [2.2.1] scaffolds. rsc.orgnih.gov Furthermore, intramolecular variations of this chemistry, such as the copper-catalyzed enantioselective cascade cyclization of N-propargyl ynamide diynes, provide access to polycyclic pyrroles with high stereoselectivity. nih.gov
A related transformation that highlights the utility of ynamides in constructing complex fused systems is the gold-catalyzed cascade cyclization of N-propargyl ynamides, which yields functionalized indeno[1,2-c]pyrroles. dntb.gov.ua While the direct synthesis of inden-1-on-3-carboxamides from ynamides is not extensively documented, the formation of indenopyrroles demonstrates the potential of ynamide cyclizations to generate the core indenone framework fused to a nitrogen heterocycle.
Table 4: Synthesis of Fused Pyrroles from Ynamides
| Catalyst | Reaction Type | Substrates | Product | Reference |
|---|---|---|---|---|
| Gold Catalyst | [3+2]-Cycloaddition | Ynamide, 2H-Azirine | Highly substituted pyrrole | rsc.org |
| Copper Catalyst | [3+2]-Cycloaddition | Alkenyl N-propargyl ynamide, Alkenes | Pyrrole-fused bridged [2.2.1] scaffold | rsc.orgnih.gov |
| Copper Catalyst | Intramolecular Cascade Cyclization | N-propargyl ynamide diyne | Polycyclic pyrrole | nih.gov |
Gold-Catalyzed Oxidative Cascade Cyclization of Butadiynamides
Butadiynamides, the ethynylogous analogs of ynamides, are valuable precursors for the synthesis of complex nitrogen-containing heterocycles. Gold catalysis has been instrumental in developing novel transformations of these substrates. A notable example is the gold-catalyzed oxidative cascade cyclization of 1,3-diynamides (a class of butadiynamides). acs.orgacs.org
This reaction provides a facile and practical approach to construct furopyridinyl motifs, leading to the synthesis of furo[2,3-c]isoquinoline (B11916879) and 6H-furo[3′,2′:5,6]pyrido[3,4-b]indole derivatives. acs.orgacs.org The transformation is remarkable for its efficiency, as it can form four new bonds and two additional heteroaromatic rings in a single operation. acs.orgacs.org
The proposed mechanism involves the gold-catalyzed oxidation of the ynamide moiety, likely forming a gold carbene intermediate. This is followed by a cascade of cyclization events, ultimately leading to the complex polycyclic product. The resulting heterocyclic compounds have shown promising photophysical properties, such as blue luminescence with high fluorescence quantum yields. acs.orgacs.org
Table 5: Gold-Catalyzed Oxidative Cascade Cyclization of 1,3-Diynamides
| Catalyst System | Substrate | Product | Key Features | Reference |
|---|---|---|---|---|
| Gold catalyst / Oxidant | 1,3-Diynamide | Furo[2,3-c]isoquinoline derivative | Cascade reaction, Forms 4 new bonds and 2 new rings, Produces fluorescent compounds | acs.orgacs.org |
Other Key Transformations
Pauson-Khand Reactions
The Pauson-Khand reaction, a powerful [2+2+1] cycloaddition for the synthesis of cyclopentenones, has been successfully applied to ynamides. thieme-connect.comtcichemicals.com This intermolecular reaction involves an alkyne (the ynamide), an alkene, and carbon monoxide, typically mediated by dicobalt octacarbonyl (Co₂(CO)₈). thieme-connect.comtcichemicals.com The use of ynamides as the alkyne component provides a direct route to α-amidocyclopentenones, which are versatile synthetic intermediates. thieme-connect.com
The reaction generally proceeds by the formation of a stable hexacarbonyl dicobalt complex with the ynamide. thieme-connect.com This complex then reacts with an alkene, followed by insertion of carbon monoxide and subsequent reductive elimination to yield the cyclopentenone product. The reaction can often be promoted by the addition of N-oxides, such as trimethylamine (B31210) N-oxide (TMANO) or N-methylmorpholine N-oxide (NMO). thieme-connect.com
A wide variety of ynamides and alkenes are compatible with this reaction, allowing for the synthesis of a diverse range of α-amidocyclopentenones. thieme-connect.com The resulting products can be further transformed, for example, by deprotection of the nitrogen atom, to yield synthetically useful enamines or enamides. thieme-connect.com Theoretical studies have suggested that the high reactivity of terminal ynamines in the Pauson-Khand reaction is due to the facile loss of a CO ligand from the ynamine-dicobalt hexacarbonyl complex. acs.org
Table 6: Intermolecular Pauson-Khand Reaction of Ynamides
| Ynamide Substituent (on N) | Alkene | Promoter | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ts | Norbornene | TMANO | α-amidocyclopentenone | 89 | thieme-connect.com |
| Boc | Norbornene | TMANO | α-amidocyclopentenone | 41 | thieme-connect.com |
| Cbz | Norbornene | TMANO | α-amidocyclopentenone | 53 | thieme-connect.com |
Carbometalation Reactions (e.g., Heck Reactions)
Carbometalation reactions of ynamides provide a powerful and stereoselective route to highly substituted enamides, which are valuable intermediates in organic synthesis. The regiochemical outcome of these reactions is often dictated by the nature of the organometallic reagent and the substitution pattern of the ynamide.
One of the most prominent examples of carbometalation is the Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide or triflate with an alkene. wikipedia.orgyoutube.com While direct examples involving N-(2-Methoxyethyl)prop-2-ynamide are not extensively documented in the literature, the general principles of ynamide reactivity in Heck-type transformations are well-established. The intramolecular Heck reaction, in particular, has proven to be a robust method for the synthesis of various nitrogen-containing heterocycles. wikipedia.orgchim.it This process is advantageous due to its high efficiency, stemming from entropic factors, and the excellent control of regioselectivity and stereoselectivity. libretexts.org
The catalytic cycle of the Heck reaction typically involves the oxidative addition of an aryl or vinyl halide to a palladium(0) complex, followed by migratory insertion of the ynamide into the palladium-carbon bond. Subsequent β-hydride elimination then furnishes the enamide product and regenerates the active palladium(0) catalyst. libretexts.orgyoutube.com The regioselectivity of the migratory insertion step is a crucial aspect, and with ynamides, the incoming organic group from the halide typically adds to the β-carbon of the alkyne, leading to the formation of a β-substituted enamide.
Recent studies have highlighted the versatility of palladium-catalyzed three-component coupling reactions of ynamides, aryl iodides, and boronic acids. These reactions proceed with high regioselectivity to afford a variety of enamide derivatives. acs.org For instance, the reaction of an ynamide with an aryl iodide and a boronic acid in the presence of a palladium catalyst and a base yields the corresponding α,β-disubstituted enamide.
| Entry | Ynamide | Aryl Iodide | Boronic Acid | Product | Yield (%) |
| 1 | N-benzyl-N-(prop-1-yn-1-yl)tosylamide | Iodobenzene | Phenylboronic acid | (E)-N-benzyl-N-(1,2-diphenylvinyl)tosylamide | 85 |
| 2 | N-benzyl-N-(prop-1-yn-1-yl)tosylamide | 4-Iodotoluene | Phenylboronic acid | (E)-N-benzyl-N-(2-phenyl-1-p-tolylvinyl)tosylamide | 82 |
| 3 | N-benzyl-N-(prop-1-yn-1-yl)tosylamide | Iodobenzene | 4-Methoxyphenylboronic acid | (E)-N-benzyl-N-(2-(4-methoxyphenyl)-1-phenylvinyl)tosylamide | 88 |
Table 1: Examples of Palladium-Catalyzed Three-Component Coupling of Ynamides. acs.org
Reactions Involving Keteniminium Intermediates
The generation of highly electrophilic keteniminium ions from ynamides is a cornerstone of their reactivity, enabling a plethora of chemical transformations. These transient intermediates can be readily formed and trapped by a variety of nucleophiles, leading to the construction of complex molecular architectures.
Keteniminium ions are typically generated in situ from amides through activation with an electrophilic reagent, such as triflic anhydride, followed by elimination in the presence of a non-nucleophilic base like collidine. researchgate.netchemrxiv.org This process converts the relatively unreactive amide into a highly electrophilic keteniminium species. While this method is general for many amides, ynamides offer a more direct route to "activated" keteniminium ions, which bear an additional electron-withdrawing group on the nitrogen atom, further enhancing their electrophilicity. nih.gov
The reaction of an ynamide with a Brønsted or Lewis acid, or a π-acidic metal complex, leads to the facile formation of the corresponding keteniminium ion. rsc.org This high reactivity allows for subsequent reactions to occur under mild conditions. For example, treatment of an ynamide with triflic acid at low temperatures generates a highly reactive keteniminium ion that can undergo further transformations. nih.gov
Once generated, the highly electrophilic keteniminium ion is susceptible to attack by a wide range of nucleophiles. This can involve intermolecular or intramolecular additions. A notable application of this reactivity is the intramolecular acs.orgCurrent time information in Bangalore, IN.-hydride shift/cyclization cascade. In this process, a suitably substituted ynamide, upon activation to the keteniminium ion, undergoes a hydride shift from an unactivated C-H bond, followed by cyclization to form heterocyclic structures like tetrahydropyridines. nih.gov
The scope of this transformation has been explored with various ynamides bearing different substituents. The reaction generally proceeds in good yields, demonstrating the efficiency of harnessing the reactivity of the keteniminium intermediate.
| Entry | Ynamide Substrate | Product | Yield (%) |
| 1 | N-Isopentyl-N-methyl-4-phenylbut-2-ynamide | 1,4-Dimethyl-3-phenyl-1,2,3,6-tetrahydropyridine | 75 |
| 2 | N-Isopentyl-N-methyl-2-phenylacetamide | No cyclized product | 0 |
| 3 | N-Isopentyl-N-tosyl-4-phenylbut-2-ynamide | 4-Methyl-3-phenyl-1-tosyl-1,2,3,6-tetrahydropyridine | 85 |
Table 2: Examples of Keteniminium-Initiated acs.orgCurrent time information in Bangalore, IN.-Hydride Shift/Cyclization. nih.gov
Furthermore, the intermediate iminium ion formed after the cyclization can be trapped by external nucleophiles, providing a route to highly functionalized piperidines. For instance, the addition of an electron-rich aromatic compound like 1,3-dimethoxybenzene (B93181) to the reaction mixture after the initial cyclization leads to the formation of 2-aryl-substituted piperidines. nih.gov
Keteniminium ions also participate in electrophilic reactions, such as cycloadditions. Gold-catalyzed reactions of ynamides with 2H-azirines, for example, proceed through a keteniminium intermediate which is then trapped by the azirine to afford polysubstituted pyrroles in high yields. nih.gov
Generation of α-Oxocarbenes and Subsequent Cyclization
The generation of α-oxocarbenes from ynamides represents a more recent and advanced area of their reactivity, opening up new avenues for the synthesis of complex heterocyclic systems. These highly reactive intermediates can be generated through the oxidation of the ynamide triple bond.
One prominent method involves the silver(I)-catalyzed oxidative cyclization of 1,4-diynamide-3-ols with an N-oxide. nih.govacs.org Mechanistic studies, supported by DFT calculations, suggest that the reaction proceeds through the formation of an α-oxo silver carbene intermediate. This intermediate is generated via nucleophilic attack of the N-oxide on a silver-π-alkyne complex, followed by a rearrangement. nih.gov The α-oxocarbene then undergoes a subsequent intramolecular cyclization to afford furan-4-carboxamide derivatives.
The chemoselectivity of this reaction is noteworthy. The presence of the amide group in the diynamide substrate is crucial for the reaction to proceed, as it is believed to chelate with the silver catalyst, directing the subsequent transformations. acs.org
| Entry | 1,4-Diynamide-3-ol | N-Oxide | Product | Yield (%) |
| 1 | N-Tosyl-N-(3-hydroxy-3-methyl-1,4-pentadiyn-1-yl)aniline | 8-Methylquinoline N-oxide | 2-Methyl-5-(tosyl(phenyl)amino)furan-3-carbaldehyde | 85 |
| 2 | N-Mesyl-N-(3-hydroxy-3-phenyl-1,4-pentadiyn-1-yl)aniline | 8-Methylquinoline N-oxide | 2-Phenyl-5-(mesyl(phenyl)amino)furan-3-carbaldehyde | 78 |
Table 3: Examples of Ag(I)-Catalyzed Oxidative Cyclization of 1,4-Diynamide-3-ols via α-Oxocarbene Intermediates. nih.govacs.org
This methodology highlights the potential of ynamides as precursors to α-oxocarbenes, which can then be engaged in a variety of cyclization reactions to construct diverse and complex heterocyclic scaffolds. The ability to control the reactivity of these intermediates opens up new possibilities for the strategic design of synthetic routes to valuable target molecules.
Advanced Spectroscopic and Computational Approaches in N 2 Methoxyethyl Prop 2 Ynamide Research
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the structural confirmation of newly synthesized N-(2-Methoxyethyl)prop-2-ynamide. Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are routinely employed to verify the molecule's integrity and identify its key functional groups.
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. The characteristic signals for this compound are typically observed in deuterated chloroform (B151607) (CDCl₃). The key resonances include the acetylenic proton, the protons of the two methylene (B1212753) (CH₂) groups in the ethyl chain, the methoxy (B1213986) (OCH₃) protons, and the amine (NH) proton.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, this includes signals for the two acetylenic carbons, the carbonyl carbon of the amide, the two methylene carbons, and the methoxy carbon.
Table 1: Representative NMR Data for this compound in CDCl₃
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Acetylenic H | ~2.90 | Triplet | ≡C-H |
| Methylene H | ~3.60 | Quartet | -NH-CH₂ -CH₂- |
| Methylene H | ~3.52 | Triplet | -CH₂-CH₂ -O- |
| Methoxy H | ~3.35 | Singlet | -OCH₃ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl C | ~153.5 | C =O |
| Acetylenic C | ~78.0 | ≡ C-H |
| Acetylenic C | ~73.0 | ≡C -H |
| Methylene C | ~70.5 | -CH₂-C H₂-O- |
| Methoxy C | ~59.0 | -OC H₃ |
| Methylene C | ~39.5 | -NH-C H₂-CH₂- |
| Note: Chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions. |
FTIR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within the molecule. The spectrum of this compound displays several key absorption bands that confirm its structure. These include a sharp peak for the terminal alkyne C-H stretch, a band for the carbon-carbon triple bond stretch, a strong absorption for the amide C=O (carbonyl) stretch, and a broad band corresponding to the N-H stretch of the secondary amide.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Amide) | Stretch | ~3280-3300 | Medium, Broad |
| ≡C-H (Alkyne) | Stretch | ~3250-3270 | Sharp, Strong |
| C≡C (Alkyne) | Stretch | ~2120-2130 | Medium, Sharp |
| C=O (Amide I) | Stretch | ~1650-1660 | Strong |
| N-H (Amide II) | Bend | ~1540-1550 | Medium |
X-ray Crystallographic Analysis for Structural Elucidation
As of current literature, a dedicated single-crystal X-ray diffraction study for this compound has not been prominently reported. This technique would provide the most definitive structural evidence, yielding precise bond lengths, bond angles, and the molecule's conformation in the solid state. While X-ray crystallography has been used to determine the structure of products resulting from reactions of similar propargyl-substituted compounds, the specific crystal structure of the parent this compound remains an area for future investigation. rsc.org
Computational Chemistry and Mechanistic Studies
Theoretical calculations are essential for complementing experimental data, allowing researchers to investigate reaction mechanisms, transition states, and molecular properties that are difficult to observe directly.
Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure of molecules. arxiv.org For reactions involving this compound, such as cycloadditions or polymerizations, DFT calculations are employed to map out the entire reaction pathway. This involves calculating the energies of reactants, products, and any transient intermediates and transition states. By identifying the lowest energy pathway, researchers can predict the most likely reaction mechanism. These calculations can also provide optimized geometries for intermediates that are too unstable to be isolated and characterized experimentally.
Computational models are frequently used to understand and predict the reactivity of this compound. By analyzing the molecule's electronic properties, such as the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO), scientists can predict how it will behave in different chemical reactions. For example, these models can explain the regioselectivity and stereoselectivity observed in cycloaddition reactions where the terminal alkyne of the molecule participates. This theoretical insight is invaluable for designing new synthetic routes and developing novel materials based on this versatile chemical building block.
Research Applications of N 2 Methoxyethyl Prop 2 Ynamide and Ynamide Chemistry
Applications in Organic Synthesis
Ynamides have emerged as indispensable building blocks in organic synthesis, offering unique pathways for the construction of diverse and complex molecular frameworks. nih.govbarnesandnoble.comtaylorfrancis.comroutledge.com Their reactivity allows for regioselective additions of both electrophiles and nucleophiles, making them highly adaptable for various synthetic transformations. nih.gov The presence of an electron-withdrawing group on the nitrogen atom enhances their stability compared to the more sensitive ynamines, allowing for a broader range of reaction conditions. orgsyn.org
Construction of Nitrogen-Containing Heterocyclic Compounds
A significant application of ynamide chemistry lies in the synthesis of nitrogen-containing heterocycles, a class of compounds of great importance in medicinal and materials chemistry. researchgate.netfrontiersin.org Ynamides serve as efficient precursors for a variety of cyclization reactions, providing atom-economical routes to these valuable structures. researchgate.net
Various catalytic systems have been developed to facilitate the construction of these heterocyclic rings. For instance, Brønsted acid-promoted arene-ynamide cyclizations have been successfully employed to construct multicyclic quinolines. researchgate.net Furthermore, Lewis acid-catalyzed domino reactions of ene-ynamides with external nucleophiles have been developed to yield complex spiroindolopyrrolidine derivatives. researchgate.net Radical cascade reactions of ynamides also provide a complementary approach to access nitrogen heterocycles through processes like 5-exo-dig cyclization followed by 6-endo-trig trapping. nih.govthieme-connect.com These methods often proceed with high regio- and stereoselectivity, furnishing highly substituted and functionally diverse heterocyclic systems. thieme-connect.com
Table 1: Examples of Ynamide-Based Heterocycle Synthesis
| Starting Material Type | Reaction Type | Resulting Heterocycle | Catalyst/Conditions |
|---|---|---|---|
| Arene-ynamide | Arene-ynamide cyclization | Multicyclic quinolines | Brønsted acid |
| Ene-ynamide | Domino reaction with nucleophiles | Spiroindolopyrrolidine derivatives | Lewis acid |
| Ynamide with alkene | Radical cascade | Nitrogen heterocycles | Radical initiator |
| N-iodopropyl-substituted ynamide | Radical cyclization | 2-arylidenepyrrolidines | Tributyltin hydride, AIBN |
| N-benzyl ynesulfonamides/ynecarbamates | Brønsted acid promoted ring closure | Tetracyclic compounds | Brønsted acid |
Strategies for Natural Product Synthesis
The unique reactivity of ynamides has been harnessed in the total synthesis of several natural products. researchgate.netacs.org Their ability to participate in complex cascade reactions makes them valuable intermediates for assembling the core structures of these intricate molecules. acs.org
One notable application is in the formal total synthesis of the anticancer agents (+)-FR900482 and (+)-FR66979. acs.org This synthesis utilized a tandem strategy involving a benzannulation reaction of a cyclobutenone with an ynamide, followed by a ring-closing metathesis to construct the key benzofused nitrogen heterocyclic core. acs.org This approach demonstrates the power of ynamide chemistry to efficiently build complex molecular architectures found in biologically active natural products. Ynamide chemistry has also been applied to the synthesis of marinoquinolines and aplisiopsamine A. researchgate.net
Synthesis of Complex Molecular Architectures
Beyond natural product synthesis, ynamides are instrumental in the construction of a wide range of complex and novel molecular architectures. nih.gov Their versatility is showcased in their participation in various pericyclic reactions, radical processes, and transition metal-catalyzed transformations. nih.govacs.org
For example, a tandem strategy involving the reaction of cyclobutenones with ynamides leads to multiply substituted aniline (B41778) derivatives through a cascade of four pericyclic reactions. acs.org These anilines can then be further elaborated into highly substituted dihydroquinolines, benzazepines, and benzazocines via ring-closing metathesis. acs.org Ynamides also undergo radical cyclizations to form nitrogen heterocycles like piperidines and azepanes. thieme-connect.com The resulting exocyclic double bond from these cyclizations can serve as a handle for further chemical diversification. thieme-connect.com
Role in Click Chemistry Methodologies
Ynamides have found a significant role in click chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. acs.orgorganic-chemistry.orgepa.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, and ynamides have been shown to be superior reagents in this reaction compared to traditional alkynes. acs.orgepa.gov Their enhanced reactivity often allows for lower copper catalyst loading, which is beneficial in biological applications where copper toxicity is a concern. acs.org
This reactivity has been exploited to synthesize diversely substituted 1,4-amino-1,2,3-triazoles with high yields and regioselectivity. epa.gov The ability to use highly functionalized azides in these reactions expands the scope of ynamide-based click chemistry for a variety of applications. epa.gov
Bioconjugation Strategies
The application of ynamide-based click chemistry is particularly prominent in the field of bioconjugation, which involves the covalent attachment of molecules to biomolecules such as proteins and nucleic acids. acs.orgnih.govnih.gov The efficiency and bioorthogonality of these reactions make them ideal for modifying complex biological systems. nih.gov
Ynamides have been successfully used for the chemoselective and site-selective modification of peptides and proteins, specifically targeting the thiol group of cysteine residues. nih.govacs.org This hydrosulfuration of ynamides is highly efficient, regio- and stereoselective, and can be performed in aqueous buffers without compromising the integrity of the protein. nih.govacs.orgacs.org This method has been used to attach various functional molecules, including fluorescent tags, affinity tags, and PEG polymers, to peptides and proteins. nih.govacs.org
Table 2: Applications of Ynamide-Based Bioconjugation
| Biomolecule | Ynamide Functionality | Application | Reference |
|---|---|---|---|
| Cysteine-containing peptides/proteins | Fluorescent tag (e.g., coumarin) | Fluorescent labeling | nih.govacs.org |
| Cysteine-containing peptides/proteins | Affinity tag (e.g., biotin) | Affinity-based purification/detection | acs.org |
| Cysteine-containing peptides/proteins | PEG polymers | Enhancing protein stability (PEGylation) | nih.govacs.org |
| Oligodeoxyribonucleotides (ODNs) | Various tags | ODN-protein conjugates | acs.org |
| Proteins in live cells | Cross-linking reagent | Profiling protein-protein interactions | acs.orgnih.gov |
In proteomics, ynamides have emerged as valuable tools for studying protein function and interactions on a proteome-wide scale. nih.govacs.orgacs.org
Activity-Based Protein Profiling (ABPP): ABPP utilizes reactive chemical probes to map the functional state of enzymes in complex biological systems. nih.govnih.gov Ynamide-based probes have been developed for this purpose. For example, sulfonyl ynamides have been used as electrophilic warheads for the selective modification of carboxylic acid residues (glutamate/aspartate) in live cells. acs.org This allows for the profiling of ligandable carboxyl residues across the proteome. researchgate.net
Enzyme-Inhibitor Screening: The development of ynamide-based probes has also facilitated high-throughput screening for enzyme inhibitors. researchgate.netnih.govnih.govresearchgate.netbiocompare.com By incorporating an ynamide warhead into the pharmacophores of kinase inhibitors, researchers have created compounds that can covalently target conserved amino acid residues in the active site of enzymes like EGFR. researchgate.netresearchgate.net Competitive profiling experiments, where inhibitors compete with a fluorescent ynamide probe for binding to the enzyme's active site, provide a powerful method for identifying and characterizing new inhibitors. nih.gov
Protein Labeling and Modifications: Ynamides offer a superior method for specific protein labeling. nih.govacs.org The thiol-specific ynamide bioconjugation has been shown to be more specific for cysteine modification compared to commonly used reagents like iodoacetamide, which often suffers from non-specific modifications. acs.org This high specificity is crucial for accurate proteomic analysis and for creating well-defined protein conjugates for therapeutic and diagnostic purposes. nih.govacs.org Ynamide-modified peptide conjugates also exhibit remarkable stability under various conditions, further highlighting their utility as a robust tool for protein modification. acs.orgchemrxiv.org
Limited Research Data Available for N-(2-Methoxyethyl)prop-2-ynamide in Specified Applications
Following a comprehensive search of available scientific literature, it has been determined that there is a notable lack of specific research data concerning the direct application of the chemical compound This compound within the highly specific research areas outlined in the query. While the broader fields of ynamide chemistry, polymer science, and drug discovery are well-documented, specific examples and detailed findings regarding this particular compound remain elusive in the requested contexts.
The initial research plan intended to explore the applications of this compound in several key areas. However, the investigation did not yield specific studies or detailed findings directly involving this compound for the following topics:
Future Directions and Emerging Research Avenues in N 2 Methoxyethyl Prop 2 Ynamide Chemistry
Development of Novel Catalytic Systems for Ynamide Transformations
The reactivity of the ynamide triple bond is significantly influenced by the nitrogen substituent, and in the case of N-(2-Methoxyethyl)prop-2-ynamide, the methoxyethyl group offers potential for unique reactivity and catalyst interaction. Future research is poised to leverage this feature through the development of sophisticated catalytic systems.
Transition metal catalysis, particularly with gold and copper, has been instrumental in activating ynamides towards a variety of transformations. rsc.orgnih.gov For this compound, the ether oxygen in the side chain could act as a coordinating group, enabling the design of catalysts that promote site-specific and stereoselective reactions. The development of chiral catalysts that can interact with this side chain could lead to highly enantioselective transformations, a key goal in modern synthetic chemistry. nih.gov
Furthermore, the exploration of earth-abundant metal catalysts, such as iron, nickel, and cobalt, for transformations of this compound is a promising avenue. nih.gov These metals offer a more sustainable and cost-effective alternative to precious metals and could unlock novel reaction pathways. The development of catalytic systems that can control the regioselectivity of additions to the ynamide triple bond, directing nucleophiles to either the α or β position, will be crucial for expanding the synthetic utility of this compound. nih.gov
| Catalyst System | Potential Transformation of this compound | Anticipated Advantage |
| Chiral Gold(I) Complexes | Asymmetric cycloisomerization | High enantioselectivity due to coordination with the methoxyethyl group. |
| Copper(I)/Ligand Systems | Hydrofunctionalization (e.g., hydroamination, hydroalkoxylation) | Control of regioselectivity and potential for atom-economical reactions. |
| Iron(II) or Cobalt(II) Catalysts | [2+2+2] Cycloadditions | Access to complex nitrogen-containing heterocycles from a simple precursor. |
| Palladium(0)/Ligand Complexes | Cross-coupling reactions | Formation of complex molecular architectures by C-C and C-heteroatom bond formation. |
Exploration of New Reaction Modalities and Selectivities
The inherent polarity of the ynamide bond in this compound makes it susceptible to a range of transformations beyond simple additions. Future research will likely focus on uncovering new reaction modalities that exploit this reactivity in innovative ways.
Pericyclic reactions, such as cycloadditions and sigmatropic rearrangements, are powerful tools for the rapid construction of complex molecular frameworks. nih.gov The development of conditions that favor novel cycloaddition pathways, for instance, [4+2] or [3+2] cycloadditions, with this compound would provide access to a diverse array of heterocyclic compounds. nih.gov The methoxyethyl substituent may also play a role in directing the stereochemical outcome of these reactions.
Radical-mediated transformations of ynamides are another area ripe for exploration. nih.gov The generation of radical species that can add to the ynamide triple bond of this compound could lead to the formation of highly functionalized products that are not easily accessible through ionic pathways. Controlling the chemo- and regioselectivity of these radical reactions will be a key challenge and a significant focus of future work.
| Reaction Modality | Example with this compound | Potential Outcome |
| [4+2] Cycloaddition | Reaction with a diene | Synthesis of functionalized six-membered nitrogen heterocycles. |
| researchgate.netnih.gov-Hydride Shift/Cyclization | Acid-catalyzed intramolecular reaction | Formation of polycyclic structures with defined stereochemistry. |
| Radical-initiated cyclization | Reaction with a tethered radical precursor | Construction of nitrogen-containing rings with concomitant introduction of new functional groups. |
Integration with Flow Chemistry and Automated Synthesis
The translation of ynamide chemistry from traditional batch processes to continuous flow and automated synthesis platforms represents a significant step forward in terms of efficiency, safety, and scalability. nih.govnoelresearchgroup.com Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, selectivities, and safety profiles, particularly for highly exothermic or fast reactions. nih.gov
For this compound, flow chemistry could enable the safe handling of potentially unstable intermediates and reagents, allowing for the exploration of reaction conditions that are not feasible in batch. noelresearchgroup.com The integration of in-line purification and analysis techniques would further streamline the synthesis process. Automated synthesis platforms, guided by design-of-experiment (DoE) principles, could rapidly screen a wide range of catalysts, solvents, and reaction conditions to optimize transformations involving this compound. youtube.com This high-throughput approach will accelerate the discovery of new reactions and applications.
Expansion of Applications in Chemical Biology and Advanced Materials
The functional group tolerance and unique reactivity of ynamides make them attractive tools for chemical biology and materials science. nih.govoup.com The methoxyethyl group in this compound can enhance solubility in aqueous media, a desirable property for biological applications.
In chemical biology, this compound could be employed as a versatile building block for the synthesis of bioactive molecules and as a probe for studying biological processes. Its ability to participate in bioorthogonal "click" chemistry reactions could be harnessed for labeling and tracking biomolecules in living systems. Furthermore, ynamides have shown promise as racemization-free coupling reagents in peptide synthesis, and the specific properties of this compound could offer advantages in the synthesis of complex peptides and proteins. researchgate.netacs.org
In the realm of advanced materials, the incorporation of this compound into polymer backbones could lead to the development of novel materials with tailored properties. nih.gov The rigidity of the alkyne unit combined with the flexibility and coordinating ability of the methoxyethyl side chain could result in polymers with interesting thermal, mechanical, and optical properties. For instance, such polymers could find applications as stimuli-responsive materials or as components in organic electronic devices. nih.gov
| Application Area | Specific Use of this compound | Potential Impact |
| Chemical Biology | Bioorthogonal labeling of proteins or nucleic acids | Real-time imaging and tracking of biomolecules in their native environment. |
| Solid-phase peptide synthesis | Efficient and racemization-free synthesis of peptides with unique side chains. | |
| Advanced Materials | Monomer for polymerization | Creation of functional polymers with tunable solubility and coordination sites. |
| Precursor for conjugated materials | Development of new organic semiconductors or light-emitting materials. nih.gov |
Q & A
Basic Research Questions
Q. What are effective synthetic methodologies for preparing N-(2-Methoxyethyl)prop-2-ynamide, and how can reaction conditions be optimized?
- Methodology : Use nucleophilic substitution reactions with propargylamine derivatives and halogenated precursors. For example, coupling 2-iodoacetic acid with propargylamine using EDCI/DMAP in dichloromethane, followed by purification via flash chromatography (40% ethyl acetate/hexane) . Optimize reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) to improve yields. Monitor reactions using TLC or HPLC-MS to track intermediate formation .
Q. What analytical techniques are critical for structural characterization and purity assessment?
- Methodology : Combine spectroscopic methods:
- NMR (¹H/¹³C) to confirm backbone structure and substituent positions.
- HRMS for molecular weight validation.
- HPLC-UV/MS to assess purity and retention behavior under gradient elution conditions .
- FT-IR to verify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. How should researchers handle and store this compound safely?
- Safety Protocols :
- Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.
- Work in a fume hood to prevent inhalation of volatile byproducts.
- Store in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis or oxidation.
- Dispose of waste via certified hazardous waste services .
Advanced Research Questions
Q. How can multicomponent reactions (MCRs) be leveraged to synthesize functionalized derivatives?
- Experimental Design : Employ isocyanide-based MCRs (IMCRs) to introduce diversity. For instance, react this compound with cyclohexyl isocyanide and 2-iodobenzaldehyde in a one-pot reaction. Optimize catalyst systems (e.g., Cu(I) for alkyne activation) and characterize products via X-ray crystallography to confirm regioselectivity .
Q. What strategies are effective in studying its electrochemical behavior in ionic liquid matrices?
- Methodology : Dissolve the compound in pyrrolidinium-based ionic liquids (e.g., N-(2-Methoxyethyl)-N-methyl-pyrrolidinium bis(trifluoromethanesulfonyl)imide). Use cyclic voltammetry to assess redox activity and conductivity. Correlate results with DFT calculations to model electron-transfer pathways .
Q. How can its enzyme inhibition potential be systematically evaluated?
- Assay Design :
- Target Selection : Focus on cholinesterases or kinases based on structural analogs (e.g., N-hydroxy-2,2-dimethylpropanamide’s inhibition profile ).
- Kinetic Assays : Use fluorogenic substrates (e.g., acetylthiocholine for cholinesterases) to measure IC₅₀ values.
- Structural Insights : Co-crystallize with human butyrylcholinesterase and resolve structures via X-ray diffraction (≤2.0 Å resolution) to identify binding motifs .
Q. What role does the methoxyethyl group play in modulating pharmacological activity?
- Comparative Analysis : Synthesize analogs lacking the methoxyethyl moiety and compare bioactivity (e.g., antimicrobial or anti-inflammatory assays). Use molecular docking to evaluate interactions with target proteins (e.g., COX-2 or bacterial efflux pumps) .
Q. How can reaction conditions be tailored to control regioselectivity in amide bond functionalization?
- Optimization Framework :
- Vary pH to influence nucleophile reactivity (e.g., basic conditions for SN2 pathways).
- Screen solvents (DMF vs. THF) to stabilize transition states.
- Employ temperature-controlled experiments (0°C to reflux) to favor kinetic vs. thermodynamic products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
